1-(benzo[d]oxazol-2-yl)cyclopropanamine
Description
Properties
CAS No. |
1159878-36-0 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1 Benzo D Oxazol 2 Yl Cyclopropanamine
Strategies for the Construction of the Cyclopropane (B1198618) Ring System
The 1-aminocyclopropane moiety is a key structural feature found in numerous biologically active molecules and natural products. wiley-vch.de Its synthesis requires precise control over reactivity and stereochemistry. The construction of this unit for the target molecule can be approached through several established synthetic strategies.
Cyclopropanation Reactions for Aminocyclopropane Formation
Cyclopropanation reactions, which involve the formal [2+1] cycloaddition of a carbene or carbenoid to an alkene, are a cornerstone of three-membered ring synthesis. rsc.org For the formation of aminocyclopropanes, these reactions can be adapted by using appropriately substituted alkene precursors.
One of the most classic methods is the Simmons-Smith reaction , which typically employs a zinc carbenoid (often generated from diiodomethane (B129776) and a zinc-copper couple) to cyclopropanate an alkene. wiley-vch.deacs.org To introduce the amino group, an allylic amine derivative can be used as the substrate, with the directing effect of the nitrogen or a nearby hydroxyl group often controlling the stereoselectivity of the reaction. wiley-vch.deacs.org
Another powerful method involves the transition-metal-catalyzed decomposition of diazo compounds . rsc.orgethz.ch Catalysts based on copper, rhodium, palladium, and other metals can react with a diazo compound, such as ethyl diazoacetate, to generate a metal carbene. ethz.ch This intermediate then reacts with an alkene substrate, like an enamine or a dehydroamino acid derivative, to form the cyclopropane ring. epfl.ch The choice of catalyst and ligand is crucial for controlling the efficiency and stereoselectivity of the carbene transfer. ethz.ch
The Corey-Chaykovsky reaction offers an alternative route using sulfur ylides. ethz.ch For instance, dimethylsulfoxonium methylide can react with α,β-unsaturated amides or esters in a conjugate addition followed by intramolecular ring closure to furnish the cyclopropane ring. ethz.ch
Direct synthesis of cyclopropylamines can be achieved via the Kulinkovich reaction , which involves the treatment of a carboxylic acid derivative (like an ester or amide) with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. wikipedia.org This reaction forms a titanacyclopropane intermediate which can then be converted to a cyclopropylamine (B47189). wikipedia.org
Table 1: Selected Cyclopropanation Reactions for Aminocyclopropane Precursors
| Reaction Name | Typical Reagents | Substrate Type | Key Features |
|---|---|---|---|
| Simmons-Smith | CH₂I₂ / Zn-Cu | Allylic amines, Enamides | Stereospecific, often directed by heteroatoms. wiley-vch.deacs.org |
| Diazo Compound Decomposition | Ethyl diazoacetate, Rh₂(OAc)₄ | Enamines, Dehydroamino acids | Versatile, can be made highly enantioselective with chiral catalysts. ethz.chepfl.ch |
| Corey-Chaykovsky | (CH₃)₃S(O)I, Base | α,β-Unsaturated amides/esters | Nucleophilic cyclopropanation via ylide addition. ethz.ch |
| Kulinkovich Reaction | EtMgBr, Ti(OiPr)₄ | Amides, Nitriles | Direct formation of aminocyclopropanes from carboxylic acid derivatives. wikipedia.org |
Ring-Closing Approaches in Cyclopropanamine Synthesis
Intramolecular cyclization provides a powerful alternative to intermolecular cycloadditions for forming the cyclopropane ring. The most prominent of these strategies is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.orgresearchgate.net This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, creating an enolate intermediate which then undergoes an intramolecular nucleophilic substitution to close the three-membered ring.
For the synthesis of aminocyclopropanes, a typical MIRC approach would involve a substrate containing both a Michael acceptor (e.g., an α,β-unsaturated ester or nitrile) and a leaving group on the adjacent carbon. The addition of an amine nucleophile, or the use of a substrate that already contains the nitrogen atom, can initiate the cascade, leading to the desired aminocyclopropane derivative. rsc.org The stereochemical outcome of MIRC reactions can often be controlled with high precision. rsc.org
While Ring-Closing Metathesis (RCM) is a powerful tool for forming larger rings, its application to the direct synthesis of simple cyclopropanes is less common, though it is used in the construction of complex bridged systems containing cyclopropane motifs. nih.govyoutube.com
Chiral Auxiliary and Asymmetric Catalysis in Cyclopropanamine Synthesis
Achieving enantiomerically pure aminocyclopropanes is of paramount importance for pharmaceutical applications. This is accomplished primarily through two strategies: the use of chiral auxiliaries and asymmetric catalysis.
Chiral auxiliaries are enantiomerically pure groups that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. rsc.orgrsc.org For instance, an α,β-unsaturated carbonyl compound can be attached to an Evans' oxazolidinone auxiliary. rsc.org The steric bulk of the auxiliary effectively shields one face of the molecule, forcing the cyclopropanating reagent to attack from the opposite face with high diastereoselectivity. rsc.org After the reaction, the auxiliary can be cleaved to reveal the enantioenriched cyclopropane product. rsc.orgrsc.org
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate an enantiomerically enriched product. This is a highly atom-economical approach. researchgate.net
Metal Catalysis : Transition-metal-catalyzed decomposition of diazo compounds is particularly well-suited for asymmetric catalysis. Chiral rhodium, cobalt, and copper complexes, bearing sophisticated chiral ligands, have been developed to achieve excellent enantioselectivity in cyclopropanation reactions. researchgate.netnih.govorganic-chemistry.org For example, cobalt(II) complexes of D₂-symmetric chiral porphyrins have been shown to be highly effective for the asymmetric radical cyclopropanation of alkenes. nih.gov
Organocatalysis : Chiral organocatalysts, such as prolinol derivatives, can be used to catalyze MIRC reactions enantioselectively. rsc.org The catalyst activates the substrates through the formation of transient chiral iminium or enamine intermediates, guiding the reaction pathway to favor one enantiomer of the final cyclopropane product. rsc.org
Biocatalysis : Engineered enzymes, such as myoglobin (B1173299) variants, have emerged as powerful catalysts for asymmetric cyclopropanation, affording cyclopropane products with excellent diastereo- and enantioselectivity on a gram scale. nih.gov
Table 2: Examples of Asymmetric Cyclopropanation Methods
| Method | Catalyst / Auxiliary | Reaction Type | Stereoselectivity |
|---|---|---|---|
| Chiral Auxiliary | Evans' oxazolidinone | Directed cyclopropanation | High de (>95%). rsc.org |
| Metal Catalysis | Chiral Rh(III) complex | Ylide cyclopropanation | Up to 99% ee, >20:1 dr. organic-chemistry.org |
| Metal Catalysis | Co(II)-Porphyrin Complex | Radical cyclopropanation | High yields, excellent ds and ee. nih.gov |
| Organocatalysis | Prolinol derivatives | MIRC cyclopropanation | High yields and enantioselectivity. rsc.org |
| Biocatalysis | Engineered Myoglobin | Carbene transfer | High yield, 98–99.9% de; 96–99.9% ee. nih.gov |
Approaches for the Formation of the Benzo[d]oxazole Moiety
The benzoxazole (B165842) ring is a privileged scaffold in medicinal chemistry. chemicalbook.com Its synthesis is well-established, with the most common strategies involving the cyclization of a 2-aminophenol (B121084) precursor. For the target molecule, the most logical approach involves the condensation of 2-aminophenol with a derivative of 1-aminocyclopropane-1-carboxylic acid. bldpharm.com
Cyclocondensation Reactions in Benzo[d]oxazole Synthesis
The most direct and widely used method for constructing the benzoxazole ring is the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration. chemicalbook.comnih.gov
The reaction between 2-aminophenol and a carboxylic acid (such as 1-aminocyclopropane-1-carboxylic acid, with its amino group suitably protected) typically requires high temperatures and often a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to drive the final dehydration and ring closure.
Alternatively, more reactive carboxylic acid derivatives can be used under milder conditions. mdpi.comnih.gov
Acyl Chlorides : Reaction with an acyl chloride (e.g., 1-(protected-amino)cyclopropane-1-carbonyl chloride) proceeds readily, first forming an O-acylated or N-acylated intermediate, which then cyclizes. nih.gov
Amides : Tertiary amides can be activated with reagents like triflic anhydride (B1165640) (Tf₂O) and then reacted with 2-aminophenol to form the benzoxazole ring in a one-pot cascade reaction. mdpi.com
Aldehydes : The condensation of 2-aminophenol with an aldehyde, followed by oxidative cyclization, is a very common method for preparing 2-substituted benzoxazoles. nih.govnih.gov This would require a cyclopropanecarboxaldehyde (B31225) precursor. A variety of oxidants can be used, including air, oxygen, and iodine. nih.govnih.gov
β-Diketones : The reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and a copper salt like CuI, can also yield 2-substituted benzoxazoles. organic-chemistry.orgorganic-chemistry.org
Table 3: Common Cyclocondensation Partners for 2-Aminophenol
| Reagent | Catalyst / Conditions | Key Features |
|---|---|---|
| Carboxylic Acids | Polyphosphoric Acid (PPA), High Temp. | Classical, widely applicable but often harsh conditions. nih.gov |
| Aldehydes | O₂, Metal or Iodine catalysts | Forms a Schiff base intermediate, followed by oxidative cyclization. nih.govnih.gov |
| Tertiary Amides | Tf₂O, 2-Fluoropyridine | Mild and effective cascade reaction. mdpi.com |
| β-Diketones | TsOH·H₂O, CuI | Tolerates a range of functional groups. organic-chemistry.org |
| Nitriles | ZrCl₄ or TfOH, TMSN₃ | Proceeds via an imine diazonium salt intermediate. chemicalbook.comorganic-chemistry.org |
Metal-Catalyzed Cyclization Methods for Benzoxazole Scaffolds
Modern synthetic chemistry has seen the development of powerful metal-catalyzed methods for heterocycle formation, offering milder conditions and broader functional group tolerance. nih.govsioc-journal.cn
A prominent strategy involves the intramolecular cyclization of ortho-haloanilides. organic-chemistry.org For example, an N-(2-haloaryl)amide can undergo an intramolecular C-O bond formation catalyzed by a copper(I) salt, often in the presence of a ligand such as 1,10-phenanthroline. organic-chemistry.org The reaction is believed to proceed through an oxidative addition/reductive elimination pathway. organic-chemistry.org This method could be applied by first preparing N-(2-halophenyl)-1-(protected-amino)cyclopropanecarb-oxamide.
Palladium-catalyzed reactions have also been extensively developed. nitrkl.ac.in For instance, Pd-catalyzed C-H activation can be used to functionalize a 2-amidophenol precursor, followed by tandem intramolecular annulation to afford the final benzoxazole product. nitrkl.ac.in Iron-catalyzed domino reactions, involving C-N and C-O cross-coupling, provide another efficient route to benzoxazoles from readily available starting materials. researchgate.net
Table 4: Selected Metal-Catalyzed Benzoxazole Syntheses
| Catalyst System | Substrate Type | Mechanism |
|---|---|---|
| CuI / 1,10-Phenanthroline | o-Haloanilides | Intramolecular C-O bond formation via Cu(I)/Cu(III) cycle. organic-chemistry.org |
| FeCl₃ | 2-Aminophenol + Aldehyde | Aerobic oxidative cyclization. nih.gov |
| Pd(OAc)₂ | 2-Amidophenols + Olefin | C-H activation followed by intramolecular annulation. nitrkl.ac.in |
| Copper(II) Oxide Nanoparticles | o-Bromoaryl derivatives | Heterogeneous-catalyzed intramolecular cyclization. organic-chemistry.org |
Green Chemistry Approaches in Benzoxazole Synthesis
The synthesis of the benzoxazole core, a critical component of the target molecule, has been a major focus for the development of environmentally benign methodologies. Traditional methods often require harsh conditions, toxic reagents, and stoichiometric amounts of promoters. In contrast, green chemistry approaches aim to improve efficiency and sustainability by utilizing reusable catalysts, safer solvents, and energy-efficient reaction conditions.
A prominent green strategy is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. Nanoparticle-based catalysts have shown particular promise. For instance, reusable copper(II) ferrite (B1171679) nanoparticles have been employed for the synthesis of benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org Similarly, imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe3O4 nanoparticles has been used as a recyclable catalyst for the reaction between 2-aminophenols and aldehydes under solvent-free sonication, a method that is both energy-efficient and rapid. nih.govbiosynth.com The only byproduct in this specific reaction is water, highlighting its environmental advantage. nih.gov
The choice of solvent is another key aspect of green synthesis. Water, being non-toxic and abundant, is an ideal green solvent. Simple and efficient methods have been developed for synthesizing benzoxazoles from o-amino(thio)phenols and aldehydes using reusable acid catalysts like samarium triflate in an aqueous medium. organic-chemistry.orgwikipedia.org Other approaches eliminate the need for solvents altogether or use biodegradable alternatives. organic-chemistry.org
The table below summarizes various green catalysts and conditions employed in the synthesis of the benzoxazole ring system.
| Catalyst System | Reactants | Conditions | Key Advantages |
| Imidazolium chlorozincate(II) on Fe3O4 (LAIL@MNP) | 2-Aminophenol, Aldehydes | Solvent-free, sonication (70 °C) | Reusable magnetic catalyst, short reaction time (30 min), water as sole byproduct. nih.govbiosynth.com |
| Samarium Triflate | o-Aminophenols, Aldehydes | Aqueous medium, mild conditions | Reusable catalyst, green solvent. organic-chemistry.orgwikipedia.org |
| Copper(II) Ferrite Nanoparticles | N-(2-halophenyl)benzamides | N/A | Magnetically recoverable and reusable catalyst. organic-chemistry.org |
| Ionic Liquid [BMIm]2[WO4] | 2-Aminophenol, Aldehydes | 1,4-dioxane, 100 °C, air as oxidant | Base-free conditions, recyclable catalyst. nih.gov |
| Ag@Fe2O3 Core-Shell Nanoparticles | 2-Aminophenol, Aldehydes | Room temperature | Magnetically recoverable, high yields (88-97%), benign solvent. organic-chemistry.org |
Integrated Synthetic Routes to the 1-(benzo[d]oxazol-2-yl)cyclopropanamine Core
Convergent and Divergent Synthetic Strategies
A divergent strategy, by contrast, would start from a common intermediate that is then elaborated into a variety of different final products. For example, one could theoretically start with 2-(1-halocyclopropyl)benzoxazole and then perform a series of reactions to introduce the amine functionality, though this route is likely more complex and less direct than the convergent approach.
Sequential and Cascade Reaction Sequences
The formation of the target compound can be viewed as a multi-step sequential process .
Sequence 1: Benzoxazole Ring Formation. The first critical step is the condensation of 2-aminophenol with a cyclopropane precursor. A common and effective method for forming 2-substituted benzoxazoles is the reaction of 2-aminophenol with a carboxylic acid or its derivative. nih.gov In this case, reacting 2-aminophenol with 1,1-cyclopropanedicarboxylic acid or an activated form (like an acyl chloride) under dehydrating conditions would yield the key intermediate, 1-(benzo[d]oxazol-2-yl)cyclopropane-1-carboxylic acid. researchgate.net This reaction is typically promoted by acid catalysts or high temperatures.
Sequence 2: Amine Formation via Curtius Rearrangement. The second sequence transforms the carboxylic acid into the target primary amine. The Curtius rearrangement is an ideal reaction for this purpose. wikipedia.orgnih.gov This powerful transformation converts a carboxylic acid into a primary amine with the loss of one carbon atom. nih.gov The process is initiated by converting the carboxylic acid into an acyl azide (B81097). This is often done using reagents like diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. Upon gentle heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form a highly reactive isocyanate intermediate. organic-chemistry.orgnih.gov This isocyanate is then trapped by a nucleophile. If water is used, it forms an unstable carbamic acid that spontaneously decarboxylates to yield the desired primary amine, 1-(benzo[d]oxazol-2-yl)cyclopropanamine. wikipedia.orgnih.govrsc.org
| Step | Reaction | Reactants | Key Intermediate | Product |
| 1 | Benzoxazole Formation (Condensation) | 2-Aminophenol, Cyclopropane-1,1-dicarboxylic acid derivative | N/A | 1-(Benzo[d]oxazol-2-yl)cyclopropane-1-carboxylic acid |
| 2 | Curtius Rearrangement | 1-(Benzo[d]oxazol-2-yl)cyclopropane-1-carboxylic acid | Acyl azide, Isocyanate | 1-(Benzo[d]oxazol-2-yl)cyclopropanamine |
Chemo- and Regioselectivity in Hybrid Molecule Synthesis
The synthesis of a hybrid molecule like 1-(benzo[d]oxazol-2-yl)cyclopropanamine requires precise control over chemical reactivity, known as chemoselectivity and regioselectivity.
During the initial condensation step, the reaction between 2-aminophenol and the dicarboxylic acid precursor must be selective. The reaction involves the formation of two amide/ester bonds followed by cyclization and dehydration. The conditions must favor the formation of the stable, aromatic benzoxazole ring over other potential side products, such as polyamides or uncyclized intermediates. The regioselectivity is inherent in the structure of 2-aminophenol, where the ortho-positioning of the hydroxyl and amine groups directs the formation of the five-membered oxazole (B20620) ring.
In the subsequent Curtius rearrangement, chemoselectivity is paramount. The reaction must selectively transform the carboxylic acid group into an amine without affecting the pre-existing benzoxazole ring. The benzoxazole moiety is generally stable under the mild, often neutral or thermal, conditions required for the Curtius rearrangement, making this a highly chemoselective transformation. nih.gov Furthermore, the rearrangement proceeds with complete retention of the configuration of the migrating group, which in this case is the cyclopropyl (B3062369) ring attached to the carbonyl, ensuring the structural integrity of the cyclopropane is maintained.
Post-Synthetic Derivatization and Functionalization
Once 1-(benzo[d]oxazol-2-yl)cyclopropanamine has been synthesized, its primary amine functionality serves as a versatile handle for further chemical modifications, allowing for the creation of a library of related compounds.
Modifications of the Amine Functionality
The nucleophilic primary amine can undergo a variety of well-established chemical transformations. These modifications can be used to explore structure-activity relationships in medicinal chemistry contexts or to attach the molecule to other scaffolds.
N-Acylation: The reaction of the primary amine with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives. This is a common method for introducing a wide range of functional groups.
N-Alkylation: The amine can be alkylated using alkyl halides. This can lead to the formation of secondary and tertiary amines. Reductive amination, reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is another effective method for controlled alkylation.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) provides sulfonamides, which are important functional groups in many pharmaceutical compounds.
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of N,N'-disubstituted ureas and thioureas, respectively.
These potential derivatizations are summarized in the table below.
| Reaction Type | Reagent(s) | Functional Group Formed |
| N-Acylation | R-COCl, Base | Amide (-NH-CO-R) |
| N-Alkylation | R-X, Base | Secondary Amine (-NH-R) |
| Reductive Amination | R-CHO, NaBH3CN | Secondary Amine (-NH-CH2-R) |
| N-Sulfonylation | R-SO2Cl, Base | Sulfonamide (-NH-SO2-R) |
| Urea Formation | R-NCO | Urea (-NH-CO-NH-R) |
Transformations on the Benzo[d]oxazole Ring
The benzo[d]oxazole ring system is susceptible to various transformations, allowing for the synthesis of a diverse range of derivatives. These modifications primarily involve electrophilic substitution reactions on the benzene (B151609) portion of the fused heterocyclic system.
Nitration: The nitration of benzoxazole is a well-documented transformation that proceeds readily. researchgate.net Typically, the reaction occurs preferentially at the 5- or 6-positions of the benzoxazole ring. researchgate.net However, if these positions are blocked, the nitro group can also be introduced at the 4- or 7-positions. researchgate.net The reaction is usually carried out using a mixture of nitric acid and sulfuric acid, which generates the active electrophile, the nitronium ion (NO2+). masterorganicchemistry.com
Halogenation: The halogenation of the benzoxazole ring can also be achieved through electrophilic substitution. The substitution of halogens on the oxazole ring itself shows a preference for the C-2 position, followed by C-4 and C-5. tandfonline.com For the benzene portion of the benzoxazole, direct halogenation can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov These reactions can be carried out under metal-free conditions and can be tuned to achieve mono- or poly-halogenated products by adjusting the reaction conditions. nih.gov For instance, mono-halogenation can be achieved in water, while poly-halogenation may require different solvents and higher temperatures. nih.gov
The introduction of substituents on the benzo[d]oxazole ring can significantly influence the electronic properties and biological activity of the resulting derivatives. The following table summarizes some examples of electrophilic substitution reactions on the benzoxazole ring system.
| Reaction | Reagents and Conditions | Position of Substitution | Reference(s) |
| Nitration | HNO3, H2SO4 | 5- or 6-position (preferentially) | researchgate.netmasterorganicchemistry.com |
| Bromination | N-Bromosuccinimide (NBS) | C-H bonds on the benzene ring | nih.gov |
| Chlorination | N-Chlorosuccinimide (NCS) | C-H bonds on the benzene ring | nih.gov |
Stereochemical Control in Derivative Synthesis
Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for the preparation of chiral molecules with potential biological activity. In the context of synthesizing derivatives of 1-(benzo[d]oxazol-2-yl)cyclopropanamine, controlling the stereochemistry of the cyclopropane ring is of paramount importance. While specific methods for the asymmetric synthesis of this exact compound are not reported, general strategies for the stereoselective synthesis of aminocyclopropanes and their derivatives can be applied.
One established approach involves the use of chiral auxiliaries. For instance, the asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids has been achieved with high diastereoselectivity using a diketopiperazine methodology. rsc.org In this method, a chiral bicyclic lactam can be subjected to cyclopropanation, followed by the removal of the chiral auxiliary to yield the desired enantiomerically enriched aminocyclopropyl carboxylic acid. rsc.org
Another powerful strategy is the use of chiral catalysts. Dirhodium tetracarboxylate-catalyzed asymmetric cyclopropanation of vinyl heterocycles with aryl- or heteroaryldiazoacetates has been shown to be a highly effective method for the enantioselective synthesis of cyclopropane carboxylates. nih.gov This approach offers high diastereoselectivity and enantiomeric excess, and is compatible with a variety of heterocyclic substrates. nih.gov The choice of the chiral dirhodium catalyst can be optimized based on the specific substrates used. nih.gov
The following table outlines general approaches for achieving stereochemical control in the synthesis of cyclopropane derivatives, which could be adapted for the synthesis of chiral derivatives of 1-(benzo[d]oxazol-2-yl)cyclopropanamine.
| Method | Key Principle | Potential Application | Reference(s) |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Synthesis of enantiomerically enriched 1-(benzo[d]oxazol-2-yl)cyclopropanamine derivatives. | rsc.orgrsc.org |
| Chiral Catalysis | A chiral catalyst is used to create a chiral environment that favors the formation of one enantiomer over the other. | Enantioselective cyclopropanation to form chiral 1-(benzo[d]oxazol-2-yl)cyclopropanecarboxylates. | nih.gov |
Structural Characterization and Conformational Analysis of 1 Benzo D Oxazol 2 Yl Cyclopropanamine
Molecular Geometry and Bond Parameters
Analysis of Cyclopropane (B1198618) Ring Strain and Puckering
The cyclopropane ring is the smallest stable cycloalkane, characterized by significant ring strain. This strain is a combination of angle strain and torsional strain. nih.gov The carbon-carbon-carbon bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. mdpi.commdpi.com This severe angle strain results in weaker carbon-carbon bonds (approximately 255 kJ/mol) compared to those in acyclic alkanes like propane (B168953) (370 kJ/mol), making the ring susceptible to opening reactions. mdpi.com
The bonding in cyclopropane is often described using the Walsh model or the bent bond (or banana bond) model. In the bent bond model, the electron density of the C-C bonds is displaced outwards from the internuclear axis, which allows for a reduction in angle strain. The C-C bond lengths in cyclopropane are typically around 1.51 Å. sigmaaldrich.com
Table 1: Typical Bond Parameters for Substituted Cyclopropane Rings
| Parameter | Typical Value/Range |
| C-C Bond Length | 1.49 - 1.52 Å |
| C-H Bond Length | 1.07 - 1.09 Å |
| C-N Bond Length | 1.45 - 1.49 Å |
| C-C-C Bond Angle | ~ 60° |
| H-C-H Bond Angle | ~ 115° |
Note: These are generalized values and may vary slightly for 1-(benzo[d]oxazol-2-yl)cyclopropanamine due to the specific electronic and steric effects of the substituents.
Structural Features of the Benzo[d]oxazole System
The benzo[d]oxazole system is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. researchgate.net This system is generally planar, a consequence of the sp² hybridization of the constituent carbon and nitrogen atoms. The aromaticity of the benzo[d]oxazole moiety contributes to its relative stability. researchgate.net
The bond lengths within the benzo[d]oxazole ring will reflect its hybrid aromatic character, with C-C, C-N, and C-O bond lengths falling between those of typical single and double bonds. The fusion of the benzene and oxazole rings creates a rigid planar structure. The oxygen and nitrogen atoms in the oxazole ring can act as hydrogen bond acceptors, which may influence intermolecular interactions in the solid state or in solution. mdpi.com
Interplay of Structural Elements within the Compound
The connection of the cyclopropane ring to the benzo[d]oxazole system via the C2 position of the oxazole ring creates a molecule with distinct structural domains. The single bond connecting the cyclopropyl (B3062369) carbon to the C2 carbon of the benzoxazole (B165842) allows for rotation, leading to different conformational possibilities.
The electron-withdrawing nature of the benzo[d]oxazole ring may have an electronic effect on the cyclopropane ring, potentially influencing its bond lengths and reactivity. Steric hindrance between the amino group on the cyclopropane ring and the hydrogen atoms on the benzo[d]oxazole ring will also play a crucial role in determining the preferred conformation of the molecule.
Conformational Landscape and Rotational Isomerism
The flexibility of 1-(benzo[d]oxazol-2-yl)cyclopropanamine arises primarily from the rotation around the single bond connecting the two ring systems and the orientation of the amino group.
Dihedral Angle Analysis in the Cyclopropanamine Moiety
The orientation of the amino group relative to the cyclopropane ring can be described by a dihedral angle. The rotation around the C-N bond will be influenced by steric interactions between the amino group and the bulky benzo[d]oxazol-2-yl substituent. It is expected that the molecule will adopt a conformation that minimizes these steric clashes.
Conformational Preferences of the Benzo[d]oxazol-2-yl Substituent
The rotation around the single bond between the cyclopropyl carbon and the C2 carbon of the benzo[d]oxazole ring will lead to different rotational isomers (rotamers). The relative orientation of the planar benzo[d]oxazole system with respect to the cyclopropane ring can be defined by a dihedral angle. The most stable conformer will be the one that minimizes the steric repulsion between the two moieties. Computational modeling would be required to determine the energy landscape of this rotation and identify the most stable conformers.
Table 2: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Atoms Involved | Expected Influence on Conformation |
| τ1 (C-C-C-N) | C(ring)-C(ring)-C(subst)-N | Defines the position of the amino group relative to the cyclopropane ring. |
| τ2 (C-C-N-H) | C(subst)-C(ring)-N-H | Describes the orientation of the hydrogen atoms of the amino group. |
| τ3 (C(ring)-C(subst)-C2-N(oxazole)) | C(ring)-C(subst)-C2(oxazole)-N3(oxazole) | Defines the rotational position of the benzo[d]oxazole ring relative to the cyclopropane ring. |
Note: The specific values for these dihedral angles for the lowest energy conformer of 1-(benzo[d]oxazol-2-yl)cyclopropanamine would require experimental determination or computational modeling.
Intramolecular Interactions Influencing Conformation
There is no available information regarding the specific intramolecular interactions, such as hydrogen bonding, steric hindrance, or electronic effects, that would dictate the conformational preferences of 1-(benzo[d]oxazol-2-yl)cyclopropanamine. While general principles of organic chemistry would suggest potential interactions between the benzoxazole ring and the cyclopropylamine (B47189) moiety, no dedicated studies have been published to confirm or quantify these effects for this compound. For instance, studies on other benzoxazole derivatives have explored intramolecular hydrogen bonding, but these are not directly applicable to the specific structure . nih.gov
Stereochemical Investigations
The stereochemistry of 1-(benzo[d]oxazol-2-yl)cyclopropanamine has not been investigated in any published literature.
Enantiomeric and Diastereomeric Considerations
The structure of 1-(benzo[d]oxazol-2-yl)cyclopropanamine possesses a chiral center at the carbon atom of the cyclopropane ring that is bonded to the amino group and the benzoxazole ring. This indicates that the compound can exist as a pair of enantiomers. However, there are no reports on the synthesis of this compound as a racemate or in an enantiomerically enriched form. Therefore, no data on its optical properties or the specific configurations of its potential enantiomers are available.
Methods for Chiral Resolution and Enantiopurification
Given that 1-(benzo[d]oxazol-2-yl)cyclopropanamine has not been synthesized or characterized, no methods for its chiral resolution or enantiopurification have been developed. While general methods for the resolution of chiral amines and cyclopropane derivatives are well-established in the chemical literature—such as diastereomeric salt formation with chiral acids or chiral chromatography—their applicability to this specific compound has not been explored. mdpi.comwikipedia.org
Computational and Theoretical Studies on 1 Benzo D Oxazol 2 Yl Cyclopropanamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in solving the Schrödinger equation, can predict molecular geometries, energies, and various spectroscopic properties. nih.gov
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. phcogj.com It offers a good balance between accuracy and computational cost, making it suitable for a molecule of the size and complexity of 1-(benzo[d]oxazol-2-yl)cyclopropanamine.
A DFT study would begin with the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 1-(benzo[d]oxazol-2-yl)cyclopropanamine, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the benzoxazole (B165842) and cyclopropane (B1198618) rings, as well as their relative orientation. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining reliable results. phcogj.commdpi.com The optimized geometry provides a clear three-dimensional picture of the molecule's most stable conformation.
The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be calculated. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting its reactivity and intermolecular interactions.
Table 1: Illustrative Data from DFT Geometry Optimization for 1-(benzo[d]oxazol-2-yl)cyclopropanamine
| Parameter | Optimized Value |
| Bond Lengths (Å) | |
| C(benzoxazole)-N(amine) | Calculated Value |
| C(cyclopropane)-N(amine) | Calculated Value |
| O-C(benzoxazole) | Calculated Value |
| Bond Angles (°) ** | |
| O-C-N (in benzoxazole) | Calculated Value |
| C-N-C (amine bridge) | Calculated Value |
| Dihedral Angles (°) ** | |
| Benzoxazole plane vs. Cyclopropane plane | Calculated Value |
Note: This table illustrates the type of data that would be generated from DFT calculations. The values are placeholders as specific computational studies on this molecule are not publicly available.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For 1-(benzo[d]oxazol-2-yl)cyclopropanamine, FMO analysis would reveal the distribution of these orbitals across the benzoxazole and cyclopropanamine moieties, providing insights into which parts of the molecule are more likely to be involved in chemical reactions.
Table 2: Predicted Frontier Molecular Orbital Properties for 1-(benzo[d]oxazol-2-yl)cyclopropanamine
| Property | Predicted Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
Note: This table shows the expected output of an FMO analysis. The values are placeholders.
Spectroscopic Property Predictions (e.g., Vibrational, NMR)
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds or functional groups within 1-(benzo[d]oxazol-2-yl)cyclopropanamine, such as the N-H stretches of the amine group or the C=N stretch of the benzoxazole ring.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful technique for structure elucidation. DFT can be used to calculate the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predicted shifts can be compared to experimental NMR spectra to aid in the assignment of signals and confirm the connectivity of the atoms. For a novel compound like 1-(benzo[d]oxazol-2-yl)cyclopropanamine, this can be particularly valuable.
Molecular Dynamics Simulations
While quantum chemical calculations provide information about a molecule in a static, optimized state, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. researchgate.netacs.org
Conformational Sampling and Stability Assessment
A molecule as complex as 1-(benzo[d]oxazol-2-yl)cyclopropanamine can exist in multiple conformations due to the rotation around single bonds. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable and frequently occurring conformations. By analyzing the trajectory, one can determine the relative energies of different conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and how its shape might change under different conditions.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules (such as water) in the simulation box, allowing for the study of solvent effects on the conformation and dynamics of 1-(benzo[d]oxazol-2-yl)cyclopropanamine. These simulations can reveal how the molecule interacts with the solvent, for example, through hydrogen bonding between the amine group and water molecules. The presence of a solvent can stabilize certain conformations over others, and MD simulations can capture these effects, providing a more realistic picture of the molecule's behavior in solution. researchgate.net
Ligand-Protein Interaction Dynamics at a Molecular Level
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a compound like 1-(benzo[d]oxazol-2-yl)cyclopropanamine, MD simulations can provide a detailed view of its binding stability and interaction dynamics within a protein's active site. These simulations model the complex environment of the biological system, offering insights that are not available from static docking poses. rjeid.comnih.gov
The primary goal of MD simulations in this context is to assess the stability of the ligand-protein complex. By simulating the system over nanoseconds, researchers can observe whether the ligand remains in its initial docked position or if it undergoes significant conformational changes or even dissociates from the binding pocket. nih.govsamipubco.com Key metrics evaluated during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein upon ligand binding.
Furthermore, MD simulations allow for a detailed analysis of the intermolecular interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. samipubco.com For instance, the benzoxazole ring of the compound could engage in π-π stacking with aromatic residues like tyrosine or phenylalanine in the protein's active site, while the cyclopropylamine (B47189) group could form critical hydrogen bonds or salt bridges with acidic residues such as aspartate or glutamate. nih.gov Studies on related benzoxazole derivatives have shown that stable ligand-receptor interactions are crucial for their biological activity. rjeid.com The data derived from these simulations, such as the average number of hydrogen bonds and binding free energy calculations (e.g., using MM/PBSA), can quantify the strength and nature of the binding. rjeid.comsamipubco.com
| Parameter | Description | Example Finding for a Hypothetical Complex |
|---|---|---|
| RMSD of Protein-Ligand Complex | Measures the average deviation of the complex structure over time from a reference structure. Lower, stable values indicate a stable binding. | Stable trajectory with an average RMSD of 2.1 Å over 100 ns. |
| Key Hydrogen Bonds | Identifies specific hydrogen bond interactions between the ligand and protein residues that persist during the simulation. | Persistent hydrogen bond between the amine group of cyclopropanamine and the carboxylate of ASP128 (95% occupancy). |
| Hydrophobic Interactions | Highlights non-polar interactions contributing to binding affinity. | The benzoxazole ring is stabilized in a hydrophobic pocket formed by LEU85, VAL93, and ILE152. |
| MM/PBSA Binding Free Energy | An end-point method to estimate the free energy of binding from MD snapshots. | Calculated ΔGbind of -45.5 kcal/mol, suggesting strong binding affinity. rjeid.com |
Molecular Modeling and Chemoinformatics
Molecular modeling and chemoinformatics encompass a range of computational techniques that utilize chemical and biological data to facilitate drug discovery. temple.edu These methods are instrumental in designing new molecules, predicting their activity, and identifying promising lead candidates from large chemical databases.
Ligand-Based and Structure-Based Design Principles
The development of novel therapeutic agents often follows two primary computational design strategies: ligand-based and structure-based design. nih.govnih.gov
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. nih.govnih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov For a compound like 1-(benzo[d]oxazol-2-yl)cyclopropanamine, LBDD methods could involve building a pharmacophore model. A pharmacophore defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target. This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds with the desired features. nih.gov
Structure-Based Drug Design (SBDD) is applicable when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. nih.govmlsb.io This strategy involves using the protein's structural information to design ligands with high affinity and selectivity. nih.gov Molecular docking is a key SBDD technique where 1-(benzo[d]oxazol-2-yl)cyclopropanamine would be computationally placed into the target's binding site to predict its preferred orientation and binding affinity. nih.gov The insights gained from the predicted binding mode can guide the rational design of derivatives with improved interactions, for example, by modifying substituents on the benzoxazole ring to enhance contacts with specific residues in the binding pocket. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov The fundamental hypothesis of QSAR is that variations in the biological activity within a series of compounds are dependent on the changes in their molecular properties. nih.gov
To build a QSAR model for analogs of 1-(benzo[d]oxazol-2-yl)cyclopropanamine, a dataset of structurally related compounds with experimentally measured activities (e.g., IC₅₀ values) is required. Various molecular descriptors are then calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as:
Topological descriptors: Based on the 2D representation of the molecule.
Physicochemical descriptors: Properties like molecular weight, logP (lipophilicity), and molar refractivity. temple.edu
3D descriptors: Derived from the 3D conformation of the molecule, used in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov
CoMFA and CoMSIA are 3D-QSAR techniques that generate contour maps highlighting regions where modifications to the molecular structure would likely lead to increased or decreased activity. nih.gov For example, a CoMFA analysis might reveal that adding a bulky group at a specific position on the benzoxazole ring is favorable for activity (a sterically favored region), while an electron-withdrawing group is unfavorable (an electrostatically disfavored region). nih.govnih.gov These predictive models are validated statistically and can be used to estimate the activity of newly designed compounds before their synthesis, saving time and resources. nih.gov
| Parameter | Description | Acceptable Value |
|---|---|---|
| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by internal cross-validation (e.g., leave-one-out). | > 0.5 nih.gov |
| r² (Non-cross-validated r²) | A measure of the model's ability to fit the training set data. | > 0.6 nih.gov |
| r²_pred (External validation r²) | A measure of the model's ability to predict the activity of an external test set of compounds not used in model generation. | > 0.6 nih.gov |
| F-statistic | A measure of the statistical significance of the model. | High value indicates a statistically significant model. |
Virtual Screening and Lead Identification Strategies
Virtual screening (VS) is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.complos.org VS can significantly reduce the number of compounds that need to be screened experimentally, thereby lowering costs and accelerating the identification of lead compounds. nih.govnih.gov
For a molecule like 1-(benzo[d]oxazol-2-yl)cyclopropanamine, VS can be used in two main ways. First, if it is a known active compound, its structure can be used as a query in ligand-based virtual screening . nih.gov This often involves calculating molecular fingerprints (vector representations of molecular structure) and using them to search for compounds with high structural similarity from databases like ChEMBL or PubChem, based on metrics like the Tanimoto coefficient. mdpi.comnih.gov
Second, if the target protein structure is known, structure-based virtual screening (or docking-based VS) can be performed. plos.org In this approach, a large library of compounds is docked into the target's binding site, and the compounds are ranked based on their predicted binding scores. plos.org The top-ranking hits are then selected for experimental validation. This process can identify novel chemical scaffolds that are structurally different from known inhibitors but fit well into the binding site. nih.govnih.gov These initial hits, or leads, provide the starting point for further optimization through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Molecular Interactions and Biological Target Engagement Research for 1 Benzo D Oxazol 2 Yl Cyclopropanamine
Principles of Molecular Recognition and Binding
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. For a compound like 1-(benzo[d]oxazol-2-yl)cyclopropanamine to exert a biological effect, it must first bind to a specific biological target, such as a protein or nucleic acid. This binding event is governed by several key principles.
Non-Covalent Interactions in Ligand-Target Complexes
The binding of a ligand (a small molecule like 1-(benzo[d]oxazol-2-yl)cyclopropanamine) to its biological target is mediated by a variety of non-covalent interactions. proteopedia.orgwikipedia.org These interactions are individually weak but collectively provide the stability and specificity required for a biological response. wikipedia.org Key non-covalent interactions include:
Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The benzoxazole (B165842) and amine groups of the subject compound are potential sites for hydrogen bonding.
Hydrophobic Interactions: These interactions are crucial for the binding of nonpolar molecules or parts of molecules in an aqueous environment. The benzene (B151609) ring of the benzoxazole moiety is a hydrophobic region that could interact with nonpolar pockets in a target protein. acs.org
Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. wikipedia.org
Ionic Bonds (Salt Bridges): These are electrostatic attractions between oppositely charged groups. The cyclopropanamine group could be protonated at physiological pH, allowing it to form ionic bonds with negatively charged residues like aspartate or glutamate in a binding site.
π-π Stacking: This involves attractive, non-covalent interactions between aromatic rings. The benzoxazole ring system can participate in such interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) of a target protein. researchgate.net
| Interaction Type | Description | Potential Moiety in 1-(benzo[d]oxazol-2-yl)cyclopropanamine | Typical Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Amine (NH2), Benzoxazole Nitrogen/Oxygen | 1-7 |
| Ionic Bond | Electrostatic attraction between oppositely charged ions. | Protonated Amine (NH3+) | 5-10 |
| Hydrophobic Interaction | Tendency of nonpolar substances to aggregate in aqueous solution. | Benzene ring, Cyclopropane (B1198618) ring | 1-2 |
| π-π Stacking | Attractive interaction between aromatic rings. | Benzoxazole ring system | 0-5 |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces. | Entire molecule | 0.5-1 |
Stereochemical Influence on Binding Affinity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critical in drug design and molecular recognition. patsnap.comijpsr.com Biological targets like enzymes and receptors are chiral environments, meaning they can differentiate between stereoisomers (molecules with the same formula and connectivity but different spatial arrangements). youtube.com
Enantiomers, which are non-superimposable mirror images of each other, can have vastly different binding affinities for the same target. nih.gov One enantiomer may fit perfectly into a binding site, leading to a therapeutic effect, while the other may bind weakly, be inactive, or even cause adverse effects. patsnap.com The structure of 1-(benzo[d]oxazol-2-yl)cyclopropanamine contains a chiral center at the carbon of the cyclopropane ring attached to the amine group, meaning it can exist as different stereoisomers. Research on other chiral molecules has consistently shown that different stereoisomers can have major impacts on binding affinity. researchgate.net For a given biological target, it is expected that one stereoisomer of 1-(benzo[d]oxazol-2-yl)cyclopropanamine would exhibit significantly higher binding affinity and biological activity than the other(s).
Binding Site Analysis and Hotspot Identification
The location on a target protein where a ligand binds is known as the binding site. Analyzing the properties of this site is essential for understanding and optimizing ligand binding. nih.gov Computational and experimental methods are used to identify and characterize these sites. drughunter.comdockdynamics.comnih.govcambridge.org
Binding Site Identification: Techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) can provide high-resolution structural data of a target, revealing the precise location and shape of binding pockets. drughunter.com Computational methods can also predict potential binding sites based on the protein's geometry and energy landscape. nih.govcambridge.org
Hotspot Identification: Within a binding site, certain amino acid residues, known as "hotspots," contribute disproportionately to the binding free energy. Identifying these hotspots is crucial for designing potent and selective ligands. Both experimental techniques (like alanine scanning mutagenesis) and computational approaches (like virtual fragment screening) are used to map these key interaction points. nih.gov
Without an identified biological target for 1-(benzo[d]oxazol-2-yl)cyclopropanamine, a specific analysis of its binding site and hotspots cannot be conducted.
Mechanistic Investigations of Biological Activity
Once a ligand binds to its target, it modulates the target's function, leading to a biological response. The specific way in which the ligand alters the target's activity is its mechanism of action.
Enzyme Inhibition Mechanisms (e.g., Irreversible, Reversible)
If the biological target of 1-(benzo[d]oxazol-2-yl)cyclopropanamine is an enzyme, its activity would likely be as an inhibitor, a molecule that binds to an enzyme and blocks its activity. wikipedia.org Enzyme inhibition can be broadly classified as either reversible or irreversible. knyamed.com
Reversible Inhibition: In this case, the inhibitor binds to the enzyme through non-covalent interactions and can readily dissociate, allowing the enzyme to regain its function. wikipedia.orglibretexts.org
Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme. libretexts.org
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. aklectures.com
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. aklectures.com
Irreversible Inhibition: The inhibitor typically forms a strong, often covalent, bond with the enzyme, permanently inactivating it. knyamed.comlibretexts.org Examples include nerve gases and penicillin. aklectures.com
The specific mechanism of inhibition, if any, for 1-(benzo[d]oxazol-2-yl)cyclopropanamine has not been reported. Studies on related benzoxazole and benzothiazole derivatives have identified them as inhibitors of various enzymes, such as JMJD3 and CK1δ/ε, often through competitive binding at the active site. nih.govnih.gov
| Inhibition Type | Mechanism | Effect of Increasing Substrate |
|---|---|---|
| Competitive (Reversible) | Inhibitor binds to the active site, preventing substrate binding. | Overcomes inhibition. |
| Non-competitive (Reversible) | Inhibitor binds to an allosteric site, changing the enzyme's conformation. | Does not overcome inhibition. |
| Uncompetitive (Reversible) | Inhibitor binds only to the enzyme-substrate complex. | Does not overcome inhibition. |
| Irreversible | Inhibitor forms a stable, often covalent, bond with the enzyme. | Does not overcome inhibition. |
Modulation of Molecular Pathways (at a biochemical level)
There is no publicly available research that delineates the specific molecular pathways modulated by 1-(benzo[d]oxazol-2-yl)cyclopropanamine. Investigations into how this compound may alter signaling cascades, enzyme activities, or metabolic pathways have not been reported in peer-reviewed literature. Consequently, a detailed account of its effects at a biochemical level cannot be constructed at this time.
Chemical Biology and Probe Development
The utility of a compound in chemical biology often hinges on its ability to serve as a selective probe to investigate biological systems. This requires a thorough understanding of its target engagement and mechanism of action.
The application of 1-(benzo[d]oxazol-2-yl)cyclopropanamine as a chemical probe for identifying novel biological targets has not been described in the available scientific literature. The synthesis of such probes often involves modification of the parent compound to incorporate reporter tags or reactive groups, a process that relies on initial knowledge of its biological activity and structure-activity relationships, which is currently lacking for this specific molecule.
Advanced techniques such as chemoproteomics are instrumental in elucidating the direct protein targets of a small molecule within a complex biological system. However, there are no published studies that have employed chemoproteomic profiling or other target deconvolution methods to identify the protein interaction partners of 1-(benzo[d]oxazol-2-yl)cyclopropanamine. Without such studies, any discussion of its protein-compound interactions would be purely speculative.
A summary of the current research status is provided in the table below.
| Research Area | Findings for 1-(benzo[d]oxazol-2-yl)cyclopropanamine |
| Modulation of Molecular Pathways | No data available |
| Application as Chemical Probes | No data available |
| Protein-Compound Interactions | No data available |
This table is based on a comprehensive search of publicly accessible scientific databases and literature and indicates a lack of specific research on 1-(benzo[d]oxazol-2-yl)cyclopropanamine.
Given the absence of data on its biological targets and molecular interactions, the utility of 1-(benzo[d]oxazol-2-yl)cyclopropanamine in understanding biological systems at a molecular level remains undetermined. The potential of this compound as a tool for biological discovery is contingent on future research that would first need to establish its primary biological activity and mechanism of action.
Future Directions and Emerging Research Avenues for 1 Benzo D Oxazol 2 Yl Cyclopropanamine
Innovations in Synthetic Methodology
The synthesis of 1-(benzo[d]oxazol-2-yl)cyclopropanamine is not yet widely documented, presenting an opportunity for methodological innovation. Established methods for creating the benzoxazole (B165842) ring typically involve the condensation of an o-aminophenol with a carboxylic acid derivative. researchgate.net The key challenge lies in the efficient and stereocontrolled coupling of the cyclopropane (B1198618) moiety.
Future synthetic strategies could focus on novel catalytic systems and pathway optimization. A proposed advanced synthetic route is outlined below:
Proposed Synthetic Pathway:
A plausible and innovative approach involves the coupling of 2-aminophenol (B121084) with 1-(benzyloxycarbonylamino)cyclopropane-1-carboxylic acid, followed by a cyclization and deprotection sequence.
Step 1: Amide Coupling: Reaction of o-aminophenol with an activated form of 1-(benzyloxycarbonylamino)cyclopropane-1-carboxylic acid. Modern coupling agents like HATU or T3P could be employed to ensure high yields and mild reaction conditions.
Step 2: Cyclization/Dehydration: The resulting intermediate can be cyclized to form the benzoxazole ring. Polyphosphoric acid (PPA) or Eaton's reagent are traditionally used, but milder, greener alternatives like silica-supported acid catalysts could be explored. jocpr.com
Step 3: Deprotection: Removal of the benzyloxycarbonyl (Cbz) protecting group via catalytic hydrogenation to yield the final primary amine, 1-(benzo[d]oxazol-2-yl)cyclopropanamine.
This multi-step synthesis offers multiple points for innovation, from the choice of coupling reagents to the development of one-pot procedures that combine the coupling and cyclization steps, potentially catalyzed by copper or other transition metals. jocpr.com
| Step | Reaction | Proposed Reagents/Conditions | Key Innovation Focus |
| 1 | Amide Bond Formation | o-aminophenol, Cbz-protected aminocyclopropanecarboxylic acid, HATU, DIPEA, DMF | Use of advanced coupling agents to improve efficiency and minimize side reactions. |
| 2 | Benzoxazole Ring Formation | Microwave-assisted cyclization using a solid-supported acid catalyst (e.g., Amberlyst-15) | Exploring green chemistry principles, reducing reaction times and simplifying purification. rsc.org |
| 3 | Deprotection | H₂, Pd/C, Methanol | Optimization of catalytic hydrogenation for clean and quantitative removal of the Cbz group. |
Advanced Computational Approaches
Computational chemistry offers powerful tools to predict the properties of 1-(benzo[d]oxazol-2-yl)cyclopropanamine and guide its development before committing to extensive laboratory work. nih.gov
Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's electronic structure. nih.gov Key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict its reactivity and kinetic stability. The calculated electrostatic potential map would reveal electron-rich and electron-poor regions, which is crucial for understanding potential intermolecular interactions with biological targets. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule in a solvated environment. nih.govmdpi.com This is particularly important for understanding how the rigid cyclopropane unit orients the primary amine and the benzoxazole ring system, which can influence binding to a receptor or enzyme active site.
Molecular Docking: Given that benzoxazole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, molecular docking studies can be used to generate hypotheses about potential protein partners. nih.govnih.govnih.gov By docking the structure of 1-(benzo[d]oxazol-2-yl)cyclopropanamine into the crystal structures of known targets for benzoxazoles (e.g., kinases, NPY receptors), researchers can predict binding modes and affinities, thereby prioritizing experimental screening efforts. nih.govelsevierpure.com
| Computational Method | Software Example | Parameter/Output | Scientific Insight |
| Density Functional Theory (DFT) | Gaussian, ORCA | HOMO/LUMO energy gap, Electrostatic Potential | Predicts chemical reactivity and sites for non-covalent interactions. nih.gov |
| Molecular Dynamics (MD) | GROMACS, AMBER | Root Mean Square Deviation (RMSD), Conformational analysis | Reveals conformational preferences and flexibility in solution. mdpi.com |
| Molecular Docking | AutoDock Vina, Schrödinger Suite | Binding affinity (kcal/mol), Ligand-receptor interactions | Identifies potential biological targets and predicts binding modes. nih.govelsevierpure.com |
Expansion into Novel Chemical Biology Applications
The unique topology of 1-(benzo[d]oxazol-2-yl)cyclopropanamine makes it an attractive candidate for various chemical biology applications beyond traditional drug development. The benzoxazole core is a known pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net
Fragment-Based Discovery: The molecule's relatively small size and rigid structure make it an ideal fragment for use in fragment-based drug discovery (FBDD). Screening it against a library of proteins could identify novel biological targets. Hits could then be elaborated by modifying the primary amine or the benzoxazole ring to improve potency and selectivity.
Chemical Probes: By functionalizing the primary amine, 1-(benzo[d]oxazol-2-yl)cyclopropanamine can be converted into a chemical probe.
Affinity-Based Probes: Attaching a biotin (B1667282) tag would allow for the pulldown and identification of protein binding partners from cell lysates.
Fluorescent Probes: Conjugation with a fluorophore could enable the visualization of its subcellular localization or its interaction with targets in living cells. The intrinsic fluorescence of some benzoxazole scaffolds could also be exploited. globalresearchonline.net
| Application Area | Strategy | Rationale | Potential Outcome |
| Fragment-Based Drug Discovery | Screen against a diverse panel of proteins (e.g., kinases, proteases) | Small, rigid, and synthetically tractable scaffold. nih.gov | Identification of novel starting points for inhibitor development. |
| Target Identification | Synthesize a biotinylated derivative for affinity chromatography. | The primary amine provides a convenient handle for chemical modification. | Discovery of previously unknown protein targets for this chemical class. |
| Bioimaging | Synthesize a fluorescently-labeled derivative. | The benzoxazole core is a privileged structure in biology. globalresearchonline.netresearchgate.net | Visualization of cellular uptake and localization to specific organelles or proteins. |
Development of Structure-Activity Relationship Principles for Future Design
A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of 1-(benzo[d]oxazol-2-yl)cyclopropanamine. epa.gov The molecule can be dissected into three key regions for modification: the benzoxazole ring, the cyclopropane linker, and the primary amine.
Benzoxazole Ring Modifications: The electronic properties of the benzoxazole system can be tuned by introducing substituents at positions 4, 5, 6, or 7. SAR studies on other benzoxazoles suggest that substitution at the 5-position can be critical for modulating the intensity of biological activity. jocpr.com Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) could significantly impact target affinity and pharmacokinetic properties.
Cyclopropane Linker: The cyclopropane ring provides a rigid connection between the benzoxazole core and the amine. Its stereochemistry could be a critical determinant of activity. Synthesizing and testing different stereoisomers (if applicable) would be an important step. The rigidity of this linker is a key feature that distinguishes it from more flexible alkyl chains. nih.gov
Primary Amine Modifications: The primary amine is a key interaction point, likely forming hydrogen bonds or salt bridges with biological targets. It can be readily modified to generate a library of amides, sulfonamides, or secondary/tertiary amines. nih.gov This would systematically probe the steric and electronic requirements of the binding pocket.
| Molecular Region | Proposed Modification | Hypothesized Effect | Rationale from Analogous Compounds |
| Benzoxazole Ring (Position 5/6) | Addition of -Cl, -F, -CH₃, -OCH₃ | Modulate binding affinity, selectivity, and metabolic stability. | SAR studies on benzoxazole and benzimidazole (B57391) derivatives show these positions are key for activity. nih.govnih.gov |
| Cyclopropane Linker | Introduction of methyl groups on the ring | Probe steric tolerance of the binding site. | The rigid conformation is a key attribute for achieving specific binding orientations. nih.gov |
| Primary Amine | Acylation to form amides; Sulfonylation to form sulfonamides | Alter hydrogen bonding capacity, polarity, and cell permeability. | Amide and sulfonamide derivatives of related heterocycles show diverse biological activities. nih.govnih.gov |
By systematically applying these innovative synthetic, computational, and biological strategies, the full potential of 1-(benzo[d]oxazol-2-yl)cyclopropanamine as a versatile chemical scaffold can be unlocked, paving the way for new discoveries in medicine and biology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-(benzo[d]oxazol-2-yl)cyclopropanamine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclopropanation of benzoxazole precursors. Key parameters include solvent choice (polar aprotic solvents like DMF or DMSO enhance reactivity), temperature control (60–80°C to balance reaction rate and side-product formation), and catalysts (e.g., Pd for cross-coupling steps). For purity >95%, column chromatography with silica gel (hexane:ethyl acetate gradient) is recommended. Analytical validation via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .
Q. How can researchers characterize the molecular structure and confirm the identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H NMR to identify aromatic protons (δ 7.2–8.1 ppm for benzoxazole) and cyclopropane protons (δ 1.2–1.8 ppm). C NMR distinguishes sp carbons (100–150 ppm) and sp carbons in the cyclopropane ring .
- X-ray crystallography : Resolves π-π stacking (3.5–3.7 Å spacing) and hydrogen-bonding networks (e.g., N–H···N interactions) in solid-state structures .
- FT-IR : Confirms amine N–H stretches (~3300 cm) and C=N/C–O vibrations in the benzoxazole ring (~1600 cm) .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or ethanol (2–5 mg/mL at 25°C). Stability tests indicate degradation under UV light (>48 hours exposure) and acidic conditions (pH <3). Storage at 2–8°C in amber vials with desiccants preserves integrity for >6 months .
Advanced Research Questions
Q. How can reaction mechanisms involving the cyclopropane ring or benzoxazole moiety be elucidated computationally?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electron distribution in the cyclopropane ring and predict regioselectivity in electrophilic substitutions. Molecular dynamics simulations (200 ns trajectories) assess solvent effects on conformational stability .
Q. How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Validate assays using orthogonal methods:
- Enzyme inhibition : IC values via fluorometric assays (e.g., trypsin-like proteases).
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells (48-hour exposure).
- Cross-check solubility artifacts by comparing DMSO vehicle controls and LC-MS quantification of intracellular compound levels .
Q. What experimental designs are recommended to study interactions between this compound and biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (/).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Mutagenesis studies : Identify critical residues (e.g., Lys215 in kinase ATP-binding pockets) via alanine scanning .
Q. How does structural modification of the cyclopropane or benzoxazole group alter pharmacological properties compared to analogs?
- Methodological Answer : Perform comparative SAR studies:
- Replace cyclopropane with cyclohexane to assess steric effects on binding.
- Introduce electron-withdrawing groups (e.g., -NO) on the benzoxazole ring to modulate electronic properties.
- Evaluate changes in logP (HPLC-measured) and membrane permeability (Caco-2 cell monolayers) .
Q. What advanced analytical methods can detect trace impurities or degradation products in synthesized batches?
- Methodological Answer :
- UPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at <0.1% levels.
- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and oxidative stress (3% HO) for 14 days to identify labile sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
